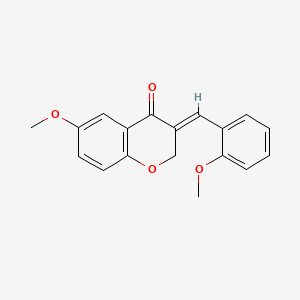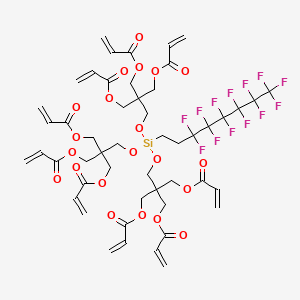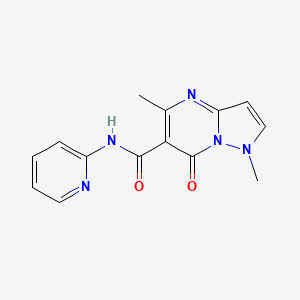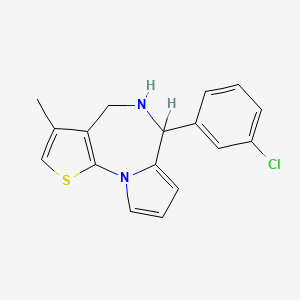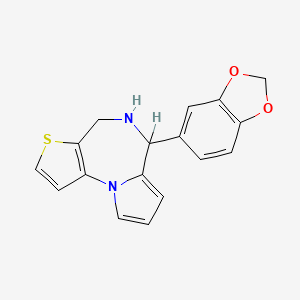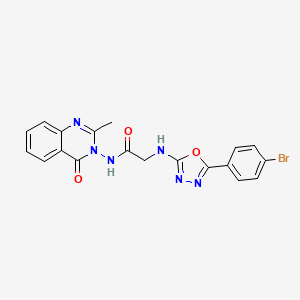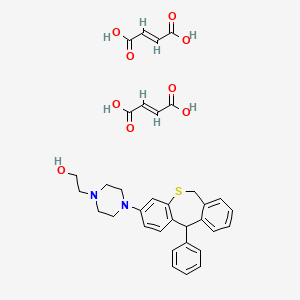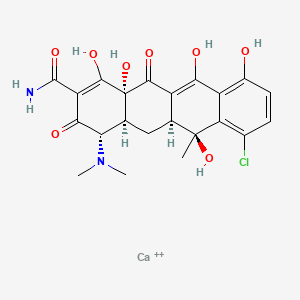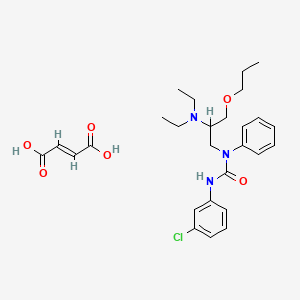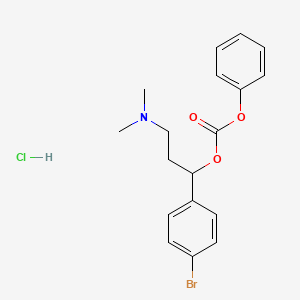
Carbonic acid, (p-bromo-alpha-(2-(dimethylamino)ethyl)benzyl) phenyl ester, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbonic acid, (p-bromo-alpha-(2-(dimethylamino)ethyl)benzyl) phenyl ester, hydrochloride is a complex organic compound that features a combination of carbonic acid, bromine, dimethylaminoethyl, benzyl, and phenyl ester groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, (p-bromo-alpha-(2-(dimethylamino)ethyl)benzyl) phenyl ester, hydrochloride typically involves multiple steps. One common method includes the bromination of a carboxylic acid to form an alpha-bromo carboxylic acid, followed by esterification and subsequent reactions to introduce the dimethylaminoethyl and benzyl groups. The reaction conditions often involve the use of bromine and phosphorus tribromide for the bromination step, followed by esterification using phenol and an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent concentrations, is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Carbonic acid, (p-bromo-alpha-(2-(dimethylamino)ethyl)benzyl) phenyl ester, hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carbonyl compounds or reduction to form alcohols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Bromination: Bromine and phosphorus tribromide are commonly used for the bromination step.
Esterification: Phenol and an acid catalyst are used for esterification.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis reactions.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Oxidation: Carbonyl compounds.
Reduction: Alcohols.
Hydrolysis: Carboxylic acid and alcohol.
Wissenschaftliche Forschungsanwendungen
Carbonic acid, (p-bromo-alpha-(2-(dimethylamino)ethyl)benzyl) phenyl ester, hydrochloride has several scientific research applications:
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of carbonic acid, (p-bromo-alpha-(2-(dimethylamino)ethyl)benzyl) phenyl ester, hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and ester group play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways. The dimethylaminoethyl group may enhance the compound’s solubility and bioavailability, facilitating its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Carbonic acid, (p-bromo-alpha-(2-(dimethylamino)ethyl)benzyl) methyl ester
- Carbonic acid, (p-bromo-alpha-(2-(dimethylamino)ethyl)benzyl) ethyl ester
Uniqueness
Carbonic acid, (p-bromo-alpha-(2-(dimethylamino)ethyl)benzyl) phenyl ester, hydrochloride is unique due to the presence of the phenyl ester group, which may confer distinct chemical and biological properties compared to its methyl and ethyl ester counterparts. The phenyl group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
88384-29-6 |
|---|---|
Molekularformel |
C18H21BrClNO3 |
Molekulargewicht |
414.7 g/mol |
IUPAC-Name |
[1-(4-bromophenyl)-3-(dimethylamino)propyl] phenyl carbonate;hydrochloride |
InChI |
InChI=1S/C18H20BrNO3.ClH/c1-20(2)13-12-17(14-8-10-15(19)11-9-14)23-18(21)22-16-6-4-3-5-7-16;/h3-11,17H,12-13H2,1-2H3;1H |
InChI-Schlüssel |
PCLRQEHJHSRTIW-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCC(C1=CC=C(C=C1)Br)OC(=O)OC2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


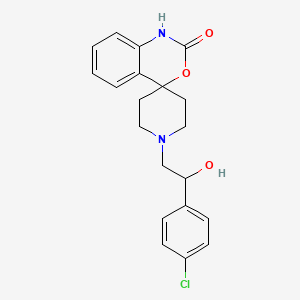
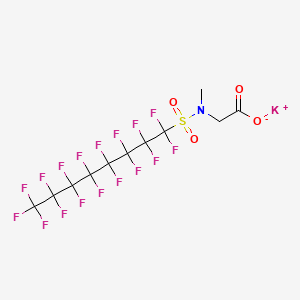
![methyl 8-(bromomethyl)-2-methyl-1-oxo-4-prop-2-enoxycarbonyloxy-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B15189604.png)
